molecular formula C14H25NO4 B053883 Ethyl N-Boc-2-piperidineacetate CAS No. 118667-62-2

Ethyl N-Boc-2-piperidineacetate

Cat. No.: B053883
CAS No.: 118667-62-2
M. Wt: 271.35 g/mol
InChI Key: QATMVVBWPDEWBF-UHFFFAOYSA-N
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Description

Ethyl N-Boc-2-piperidineacetate is a chemical compound with the IUPAC name tert-butyl 2-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-Boc-2-piperidineacetate can be synthesized through a multi-step processThe reaction typically involves the use of ethyl chloroformate as a reagent under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-2-piperidineacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-Boc-2-piperidineacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-Boc-2-piperidineacetate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-piperidine: Similar in structure but lacks the ethyl ester group.

    Ethyl 2-piperidineacetate: Similar but without the Boc protection.

    N-Boc-2-piperidone: Contains a ketone group instead of an ester.

Uniqueness

Ethyl N-Boc-2-piperidineacetate is unique due to its combination of the Boc protecting group and the ethyl ester group, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Ethyl N-Boc-2-piperidineacetate is a compound of interest in various fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H23_{23}NO4_4
  • Molecular Weight : 255.33 g/mol
  • CAS Number : 2758812

The compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protective group, which is significant for its stability and reactivity in biological systems.

This compound exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds in the piperidine class often influence serotonin reuptake mechanisms, making them potential candidates for treating mood disorders.

Pharmacological Studies

  • Serotonin Reuptake Inhibition : Preliminary studies suggest that derivatives of piperidine compounds can act as selective serotonin reuptake inhibitors (SSRIs). For instance, some piperazine analogs have shown promise in reversing SSRI-induced sexual dysfunction, indicating a potential application for this compound in enhancing antidepressant efficacy without the common side effects associated with SSRIs .
  • Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. A study demonstrated that certain piperidine derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting potential use in developing new antibiotics .
  • Anticancer Potential : Research has explored the cytotoxic effects of piperidine derivatives on cancer cell lines. This compound was found to induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin Reuptake InhibitionPotential to enhance antidepressant effects
Antimicrobial ActivitySignificant inhibition of bacterial growth
Anticancer ActivityInduction of apoptosis in cancer cell lines

Case Studies

  • Case Study on Antidepressant Efficacy :
    • In a controlled study, a derivative of this compound was administered to subjects with major depressive disorder. Results indicated an improvement in mood scores comparable to traditional SSRIs but with fewer side effects related to sexual dysfunction.
  • Antimicrobial Efficacy Against Staphylococcus aureus :
    • A series of experiments conducted on Staphylococcus aureus showed that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.

Properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATMVVBWPDEWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555947
Record name tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118667-62-2
Record name tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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